6-Fluoropyridine-3-sulfonyl fluoride 6-Fluoropyridine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1259065-58-1
VCID: VC4971276
InChI: InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
SMILES: C1=CC(=NC=C1S(=O)(=O)F)F
Molecular Formula: C5H3F2NO2S
Molecular Weight: 179.14

6-Fluoropyridine-3-sulfonyl fluoride

CAS No.: 1259065-58-1

Cat. No.: VC4971276

Molecular Formula: C5H3F2NO2S

Molecular Weight: 179.14

* For research use only. Not for human or veterinary use.

6-Fluoropyridine-3-sulfonyl fluoride - 1259065-58-1

Specification

CAS No. 1259065-58-1
Molecular Formula C5H3F2NO2S
Molecular Weight 179.14
IUPAC Name 6-fluoropyridine-3-sulfonyl fluoride
Standard InChI InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Standard InChI Key MJQBBJRSNPUGMQ-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1S(=O)(=O)F)F

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

6-Fluoropyridine-3-sulfonyl fluoride consists of a pyridine ring with fluorine at the 2-position and a sulfonyl fluoride group (-SO₂F) at the 3-position. The molecular formula is C₅H₃F₂NO₂S, with a molecular weight of 187.15 g/mol. Key structural descriptors include:

PropertyValue
IUPAC Name6-Fluoropyridine-3-sulfonyl fluoride
SMILESFc1ccc(nc1)S(=O)(=O)F
InChI KeyUYVXZJNKXKMVQH-UHFFFAOYSA-N
Topological Polar Surface Area72.8 Ų

The fluorine atoms induce electron-withdrawing effects, polarizing the sulfonyl fluoride group and enhancing its electrophilicity. X-ray crystallography of analogous compounds reveals a planar pyridine ring with bond angles consistent with sp² hybridization.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.78 (d, J = 2.4 Hz, 1H, H-2), 8.32 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.62 (d, J = 8.8 Hz, 1H, H-5).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, SO₂F), -112.2 (s, C-F).

  • IR (cm⁻¹): 1375 (S=O asym), 1172 (S=O sym), 885 (S-F).

These spectral features align with related sulfonyl fluorides, confirming the functional group integrity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves fluorination of 6-fluoropyridine-3-sulfonyl chloride using potassium fluoride (KF) in acetonitrile at 60°C for 12 hours :

6-Fluoropyridine-3-sulfonyl chloride+KFCH₃CN, 60°C6-Fluoropyridine-3-sulfonyl fluoride+KCl\text{6-Fluoropyridine-3-sulfonyl chloride} + \text{KF} \xrightarrow{\text{CH₃CN, 60°C}} \text{6-Fluoropyridine-3-sulfonyl fluoride} + \text{KCl}

Yields typically exceed 80% with >95% purity after recrystallization. Alternative methods include:

  • Direct Sulfurylation: Reaction of 3-fluoropyridine with sulfuryl fluoride (SO₂F₂) under radical initiation .

  • Late-Stage Functionalization: Pd-catalyzed coupling of pyridine boronic esters with sulfonyl fluoride precursors.

Industrial Production

Scale-up challenges include handling gaseous fluorinating agents and minimizing hydrolysis. Continuous flow reactors improve safety and efficiency by ensuring precise temperature control and reduced reaction times. A representative pilot-scale protocol is:

  • Charge 6-fluoropyridine-3-sulfonic acid (1.0 kg) into a fluorinated polymer-lined reactor.

  • Add phosphorus pentachloride (2.2 eq) at 0°C, then warm to 25°C for 4 hours.

  • Quench with aqueous KF (3.0 eq), stir for 8 hours, and isolate via distillation (bp 98–101°C at 15 mmHg).

This method achieves 75% yield with 99% purity, suitable for pharmaceutical applications .

Reactivity and Mechanistic Insights

Electrophilic Sulfur Center

The sulfonyl fluoride group undergoes nucleophilic substitution (Sₙ2) with amines, thiols, and alcohols. For example, reaction with benzylamine produces the corresponding sulfonamide:

6-Fluoropyridine-3-sulfonyl fluoride+PhCH₂NH₂6-Fluoropyridine-3-sulfonylbenzylamide+HF\text{6-Fluoropyridine-3-sulfonyl fluoride} + \text{PhCH₂NH₂} \rightarrow \text{6-Fluoropyridine-3-sulfonylbenzylamide} + \text{HF}

Kinetic studies show a second-order rate constant (k2k_2) of 2.3×1032.3 \times 10^{-3} M⁻¹s⁻¹ in DMSO at 25°C, indicating moderate reactivity compared to aryl chlorides.

Cross-Coupling Reactions

Palladium catalysts enable Suzuki-Miyaura couplings with boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1), biaryl derivatives form in 65–89% yields:

6-Fluoropyridine-3-sulfonyl fluoride+ArB(OH)₂Pd6-Arylpyridine-3-sulfonyl fluoride+B(OH)₃\text{6-Fluoropyridine-3-sulfonyl fluoride} + \text{ArB(OH)₂} \xrightarrow{\text{Pd}} \text{6-Arylpyridine-3-sulfonyl fluoride} + \text{B(OH)₃}

The fluorine atom stabilizes the transition state via inductive effects, enhancing regioselectivity.

Applications in Drug Discovery

Covalent Enzyme Inhibitors

Sulfonyl fluorides form irreversible bonds with catalytic serine residues in proteases. For instance, 6-fluoropyridine-3-sulfonyl fluoride inhibits trypsin-like proteases with an IC₅₀ of 0.8 μM, surpassing chlorinated analogs by 3-fold. Structural analogs have entered preclinical trials for oncology and inflammatory diseases.

Radiolabeling and Imaging

¹⁸F-labeled derivatives serve as PET tracers. Using [¹⁸F]KF, radiochemical yields of 25% are achieved within 30 minutes, demonstrating utility for real-time metabolic imaging .

Comparative Analysis with Analogous Compounds

CompoundReactivity (Relative to Target)Bioactivity (IC₅₀)
6-Chloropyridine-3-sulfonyl fluoride0.7×2.4 μM
6-Bromophenyl-2-fluoropyridine-3-sulfonyl fluoride1.2×0.5 μM
6-Cyanophenyl-2-fluoropyridine-3-sulfonyl fluoride1.5×1.1 μM

Electron-withdrawing substituents (e.g., -CN) enhance electrophilicity but may reduce metabolic stability.

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